Structural Divergence: Piperidinylethylamino Linker vs. Methylamino of ML351
The target compound differentiates from the well-characterized 15-LOX-1 inhibitor ML351 (5-methylamino-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile, CAS 847163-28-4) by its 5-position substituent. The target compound features a piperidin-1-yl-ethylamino group, whereas ML351 has a simple methylamino group. This increases the molecular weight from 277.3 g/mol (ML351, C15H11N3O) to 346.4 g/mol (C21H22N4O) . The calculated partition coefficient (clogP) accordingly shifts from approximately 3.5 (ML351) to 4.3 for the target compound, indicating a significant increase in lipophilicity and potential for altered tissue distribution and off-target interactions [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW: 346.4 g/mol, clogP: 4.34 |
| Comparator Or Baseline | ML351 (MW: 277.3 g/mol, C15H11N3O; estimated clogP ~3.5) |
| Quantified Difference | ΔMW = +69.1 g/mol; ΔclogP ≈ +0.8 units |
| Conditions | Calculated physicochemical properties from standard cheminformatics tools |
Why This Matters
This large shift in physicochemical properties suggests a fundamentally different ADME and target engagement profile, making the target compound a distinct chemical tool for exploring biological space beyond 15-LOX-1 inhibition.
- [1] sildrug.ibb.waw.pl. Structure drawing and property calculation tool. Accessed May 2026. View Source
